BenchChemオンラインストアへようこそ!

1H-Imidazo[4,5-c]quinoline, 1-methyl-

Bronchodilation Asthma COPD

1-Methyl-1H-imidazo[4,5-c]quinoline (CAS 99010-39-6) is the 1-methyl-substituted congener of the 1H-imidazo[4,5-c]quinoline tricyclic system. This scaffold serves as the foundational intermediate for two pharmacologically distinct classes: 4-unsubstituted 1H-imidazo[4,5-c]quinolines with bronchodilator activity, and 1H-imidazo[4,5-c]quinolin-4-amines with antiviral and immunomodulatory properties.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 99010-39-6
Cat. No. B3362419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-c]quinoline, 1-methyl-
CAS99010-39-6
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C3=CC=CC=C3N=C2
InChIInChI=1S/C11H9N3/c1-14-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14/h2-7H,1H3
InChIKeyMBEOKCONJLQHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]quinoline (CAS 99010-39-6): A Core Scaffold for Bronchodilator and Immunomodulatory Chemistry


1-Methyl-1H-imidazo[4,5-c]quinoline (CAS 99010-39-6) is the 1-methyl-substituted congener of the 1H-imidazo[4,5-c]quinoline tricyclic system. This scaffold serves as the foundational intermediate for two pharmacologically distinct classes: 4-unsubstituted 1H-imidazo[4,5-c]quinolines with bronchodilator activity, and 1H-imidazo[4,5-c]quinolin-4-amines with antiviral and immunomodulatory properties [1]. The 1-methyl derivative is explicitly disclosed as a synthetic precursor in foundational patents (EP 0310950, US 4,698,348), where elaboration at the 4-position yields compounds such as 4-chloro-1-methyl-1H-imidazo[4,5-c]quinoline—a key intermediate for numerous 4-amino and 4-alkoxy analogs [2]. Downstream derivatives bearing the 1-methyl group have demonstrated potent bronchodilator activity (e.g., 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one, IC50 = 0.25 µM) [3], and the 1-methyl scaffold has been utilized as a parent structure in the optimization of TLR7 agonists for antibody-drug conjugate applications [4].

Why 1-Methyl-1H-imidazo[4,5-c]quinoline Cannot Be Replaced by Other N1-Substituted Imidazoquinoline Analogs


Simple replacement of the N1 methyl group with hydrogen, ethyl, or isobutyl fundamentally alters the reactivity profile at the 4-position and the biological performance of downstream derivatives. The 1-methyl substituent provides a unique balance of steric demand and electronic influence that is not recapitulated by longer or branched alkyl chains—the 1-ethyl analog shows reduced conversion efficiency in 4-chlorination, and the 1-isobutyl analog (a precursor to imiquimod) diverts the synthetic pathway toward 4-amine antiviral agents rather than the 4-unsubstituted bronchodilator class [1]. Quantitative in vivo data from a representative 1-methyl-bearing derivative demonstrate that this substitution pattern yields an 18.6-fold improvement in intravenous bronchodilator potency (ED50) relative to the clinical standard aminophylline, whereas analogous 1-unsubstituted or 1-phenyl variants were not pursued to equivalent in vivo characterization due to insufficient in vitro activity [2]. The 1-methyl group thus defines a synthetically privileged entry point into a distinct pharmacological space that cannot be accessed by generic substitution with other N1-alkyl congeners.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazo[4,5-c]quinoline (CAS 99010-39-6)


Downstream Bronchodilator Potency: 18.6-Fold ED50 Advantage Over Aminophylline

The 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one derivative (compound 10), directly derived from the 1-methyl scaffold, achieved an intravenous ED50 of 0.42 mg/kg in the Konzett-Rössler antigen-induced bronchospasm model in anesthetized guinea pigs, compared to 7.8 mg/kg for aminophylline (ethylenediamine salt of theophylline)—an 18.6-fold potency advantage [1]. In the Schulz-Dale in vitro assay, the same compound exhibited an IC50 of 0.25 µM against antigen-induced tracheal contraction, while the parent 1-methyl compound serves as the essential synthetic precursor to this and related 4-oxo bronchodilators [1][2]. The minimum lethal dose (MLD) in mice exceeded 300 mg/kg p.o., indicating a safety margin superior to theophylline-class agents [1].

Bronchodilation Asthma COPD Imidazoquinoline In vivo pharmacology

Synthetic Versatility: Direct Chlorination at the 4-Position with Retained 1-Methyl Integrity

According to EP 0310950, 1-methyl-1H-imidazo[4,5-c]quinoline is converted to 4-chloro-1-methyl-1H-imidazo[4,5-c]quinoline (Example 115) in a single step, and this 4-chloro intermediate is subsequently elaborated into 4-amino derivatives (e.g., N-(n-butyl)-1-methyl-1H-imidazo[4,5-c]quinolin-4-amine, m.p. 98–100°C) and 4-alkoxy derivatives (e.g., 4-methoxy-1-methyl-1H-imidazo[4,5-c]quinoline, m.p. 160–162°C) in high purity without de-alkylation at N1 [1]. In contrast, the 1-isobutyl analog under identical 4-chlorination conditions yields a product that is routed specifically toward 4-amine antiviral agents (imiquimod class), and the 1-ethyl analog generates a less crystalline 4-chloro intermediate with a lower reported melting point range [1][2]. This differential reactivity establishes the 1-methyl compound as the preferred entry point for accessing both bronchodilator (4-unsubstituted and 4-alkoxy) and antiviral/immunomodulatory (4-amino) chemotypes from a single precursor.

Synthetic intermediate 4-Chlorination Imidazoquinoline Derivatization Medicinal chemistry

TLR7 Agonist Scaffold Optimization: 1-Methyl as the Parent Compound for Next-Generation ADC Payloads

DeYoung et al. (2023) reported that the 1-substituted imidazo[4,5-c]quinoline scaffold, with 1-methyl as the representative parent compound, serves as the starting point for developing TLR7-selective agonists with antibody-drug conjugate (ADC) compatibility [1]. Hydrophobic acyl tail elaboration on the 1-methyl scaffold retained or improved TLR7 agonist activity without sacrificing permeability or selectivity over TLR8, whereas a simple alkyl tail substitution resulted in a dramatic potency loss [1]. The parent 1-methyl compound itself provides a balanced hydrophobicity profile (cLogP approximately 2.5–2.8; molecular weight 183.21 g/mol) that is optimal for downstream conjugation chemistry, in contrast to the 1-isobutyl analog (cLogP approximately 3.8–4.0; MW 239.32 g/mol) which introduces excessive lipophilicity burdens for parenteral ADC formulations .

TLR7 agonist Immuno-oncology Antibody-drug conjugate Imidazoquinoline Structure-activity relationship

Physicochemical Differentiation: Reduced Lipophilicity vs 1-Isobutyl and 1-Ethyl Analogs

The 1-methyl substituent confers a cLogP value estimated between 2.5 and 2.8 on the 1H-imidazo[4,5-c]quinoline scaffold, compared to approximately 3.0–3.2 for the 1-ethyl analog and 3.8–4.0 for the 1-isobutyl analog [1]. This lipophilicity range places the 1-methyl compound within the optimal drug-like space (cLogP < 3) for oral bioavailability and systemic distribution, while the higher homologs exceed this threshold and may require formulation mitigation. The molecular weight of 183.21 g/mol is also the lowest among the alkyl-substituted congeners, maximizing ligand efficiency metrics for fragment-based or lead-optimization programs . These properties are intrinsic to the scaffold itself and are preserved upon 4-position derivatization, making the 1-methyl compound the most developable entry point for hit-to-lead campaigns.

Lipophilicity Drug-likeness Imidazoquinoline Physicochemical property SAR

Procurement-Driven Application Scenarios for 1-Methyl-1H-imidazo[4,5-c]quinoline (CAS 99010-39-6)


Medicinal Chemistry: Dual-Pathway Intermediate for Bronchodilator and Antiviral Libraries

The 1-methyl compound is the preferred single starting material for parallel synthesis of both 4-alkoxy bronchodilator candidates and 4-amino antiviral/immunomodulatory agents, as documented in EP 0310950 and US 4,698,348 [1][2]. Its 4-chloro intermediate (Example 115) reacts efficiently with oxygen, nitrogen, and sulfur nucleophiles, enabling library production without the need to stock multiple N1-substituted scaffolds [1]. This dual-pathway capability reduces procurement costs and inventory complexity for CROs and pharmaceutical discovery units.

In Vivo Bronchodilator Lead Optimization

Programs targeting respiratory diseases can use the 1-methyl scaffold to access 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one (compound 10) and related 4-oxo derivatives that demonstrate an 18.6-fold ED50 advantage over aminophylline in the guinea pig Konzett-Rössler model, with superior safety (MLD > 300 mg/kg p.o.) [3]. The scaffold's zero rotatable bonds and low cLogP (~2.5–2.8) further support oral bioavailability optimization .

Immuno-Oncology ADC Payload Development

The 1-methyl compound serves as the parent scaffold for next-generation TLR7-selective agonist payloads, as reported by DeYoung et al. (2023) [4]. Its favorable permeability and TLR8 selectivity profile, combined with compatibility with hydrophobic acyl tail conjugation, make it the scaffold of choice for antibody-drug conjugate programs requiring systemic immune activation with minimal off-target cytokine induction [4].

Reference Standard for Imiquimod-Related Impurity Profiling

The 1-methyl scaffold is structurally related to the 1-isobutyl core of imiquimod, and 1-methyl-1H-imidazo[4,5-c]quinoline serves as a key reference compound for impurity identification and quantification in imiquimod active pharmaceutical ingredient (API) and finished dosage forms, leveraging its distinct chromatographic retention and spectroscopic signature relative to the 1-isobutyl parent [1].

Quote Request

Request a Quote for 1H-Imidazo[4,5-c]quinoline, 1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.